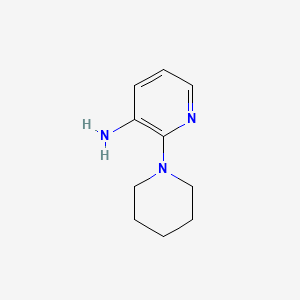

2-(1-Piperidinyl)-3-pyridinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRAPFORRCKQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-Piperidinyl)-3-pyridinamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(1-Piperidinyl)-3-pyridinamine, a valuable heterocyclic amine in medicinal chemistry and drug discovery. The primary focus is on a robust and widely applicable two-step synthesis commencing with 2-chloro-3-nitropyridine. This pathway involves a nucleophilic aromatic substitution followed by the reduction of a nitro group. Additionally, an alternative approach utilizing a palladium-catalyzed Buchwald-Hartwig amination is discussed, offering a different strategic route to the target molecule. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic routes.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds. Its structural motif, featuring a substituted aminopyridine, is prevalent in a range of therapeutic agents. The strategic placement of the piperidinyl and amino groups on the pyridine ring allows for diverse functionalization and interaction with biological targets. Consequently, efficient and scalable synthetic routes to this compound are of significant interest to the pharmaceutical industry. This guide delineates the primary and alternative synthetic strategies, providing the necessary technical details for their successful implementation in a laboratory setting.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution and Reduction

The most common and direct route to this compound involves a two-step sequence starting from the readily available 2-chloro-3-nitropyridine. This method is favored for its reliability and the generally high yields achieved in each step.

Step 1: Synthesis of 2-(1-Piperidinyl)-3-nitropyridine via Nucleophilic Aromatic Substitution (SNAr)

The initial step is a nucleophilic aromatic substitution reaction where the chlorine atom at the C2 position of 2-chloro-3-nitropyridine is displaced by piperidine.

Mechanism and Rationale: The pyridine ring is inherently electron-deficient. This electron deficiency is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the C3 position. This activation renders the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. The chlorine atom at the C2 position serves as a good leaving group, facilitating the substitution. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the product.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol:

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) (approx. 0.5 M), add piperidine (1.2-1.5 eq).

-

If starting with piperidine hydrochloride, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free amine.

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-(1-piperidinyl)-3-nitropyridine.

Step 2: Reduction of 2-(1-Piperidinyl)-3-nitropyridine to this compound

The second step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Mechanism and Rationale: Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the nitro group. The reaction proceeds on the surface of the catalyst, where molecular hydrogen is adsorbed and activated. The nitro group is sequentially reduced to a nitroso, then a hydroxylamino, and finally to the amino group. This method is favored due to the clean conversion and the ease of product isolation, as the catalyst can be simply filtered off.

Experimental Protocol:

-

Dissolve 2-(1-piperidinyl)-3-nitropyridine (1.0 eq) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

-

The reaction vessel is purged with an inert gas (nitrogen or argon) and then placed under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator).

-

The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

An alternative strategy for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a different approach, particularly if the starting material is a 2-halo-3-aminopyridine.

Mechanism and Rationale: The Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-3-aminopyridine) to a Pd(0) species. The resulting Pd(II) complex then coordinates with the amine (piperidine). A strong, non-nucleophilic base deprotonates the amine, forming a palladium-amido complex. Finally, reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol (General):

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).

-

Add the 2-halo-3-aminopyridine (e.g., 2-bromo-3-aminopyridine, 1.0 eq) and the amine (piperidine, 1.2 eq).

-

Add a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 2.0-2.5 eq) and an anhydrous solvent (e.g., THF or toluene).

-

Seal the tube and heat the reaction mixture with stirring (typically 65-110 °C) for the required time (monitored by TLC or LC-MS).

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound and analogous compounds based on the primary synthetic pathway.

| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| 1. SNAr | 2-Chloro-3-nitropyridine | Piperidine | Ethanol | Reflux | 2-4 | 85-95 |

| 2. Nitro Reduction | 2-(1-Piperidinyl)-3-nitropyridine | H₂, 10% Pd/C | Methanol | Room Temperature | 4-8 | >90 |

Experimental Workflow Visualization

Caption: Experimental Workflow for the Primary Synthesis Pathway.

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of this compound. The primary pathway, involving nucleophilic aromatic substitution followed by nitro group reduction, is a reliable and high-yielding method suitable for most laboratory settings. The alternative Buchwald-Hartwig amination provides a valuable alternative, showcasing the power of modern cross-coupling chemistry. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The provided protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this important heterocyclic building block.

References

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

An In-depth Technical Guide to 2-(1-Piperidinyl)-3-pyridinamine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1-Piperidinyl)-3-pyridinamine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon fundamental principles and data from analogous structures, this document will explore its chemical properties, synthesis, reactivity, and potential applications in drug discovery.

Core Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 5028-14-8, possesses a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol .[1][2] The structure features a pyridine ring substituted at the 2-position with a piperidinyl group and at the 3-position with an amino group. This unique arrangement of a six-membered aromatic heterocycle, a saturated heterocycle, and a primary aromatic amine confers a distinct set of physicochemical properties that are pivotal to its chemical behavior and potential biological activity.

The presence of three nitrogen atoms with varying degrees of basicity and nucleophilicity makes this compound a versatile building block. The piperidinyl nitrogen is a typical secondary amine within a saturated ring, exhibiting moderate basicity. The pyridine ring nitrogen is weakly basic due to the sp² hybridization of its lone pair of electrons, which are part of the aromatic system. The exocyclic amino group at the 3-position is a primary aromatic amine, and its nucleophilicity is attenuated by the electron-withdrawing nature of the pyridine ring.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5028-14-8 | [1][2] |

| Molecular Formula | C₁₀H₁₅N₃ | [1][2] |

| Molecular Weight | 177.25 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 42.15 Ų | [1] |

| logP (calculated) | 1.6541 | [1] |

Commercially, this compound is also available as its hydrochloride and dihydrochloride salts, which generally exhibit improved water solubility and stability.[5]

Synthesis of this compound

The most logical and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of a 3-aminopyridine derivative by piperidine.[6][7]

Key Starting Material: 2-Chloro-3-pyridinamine

The primary precursor for this synthesis is 2-chloro-3-pyridinamine. Its synthesis is well-documented and can be achieved through various routes, including the direct chlorination of 3-aminopyridine. However, this reaction requires careful control of conditions to avoid over-chlorination.

The Nucleophilic Aromatic Substitution (SNAr) Reaction

The core of the synthesis is the reaction between 2-chloro-3-pyridinamine and piperidine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of an electron-withdrawing group, such as the chloro substituent at the 2-position, further activates the ring towards SNAr.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-chloro-3-pyridinamine in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of piperidine (typically 2-3 equivalents).

-

Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be beneficial to scavenge the hydrochloric acid formed during the reaction.

-

Heating: The reaction mixture is heated to an elevated temperature (typically 100-150 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional components: the 3-amino group, the pyridine ring, and the piperidinyl moiety.

Reactivity of the 3-Amino Group

The primary amino group at the 3-position is a key site for further functionalization. However, its reactivity is somewhat diminished due to the electron-withdrawing effect of the pyridine ring.[3]

-

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

-

Alkylation: N-alkylation of the 3-amino group is possible but may require more forcing conditions compared to a typical aniline due to its reduced nucleophilicity.

-

Diazotization: The 3-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 3-position.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-rich due to the presence of two electron-donating groups (the amino and piperidinyl groups). This makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. The directing effects of the substituents would likely favor substitution at the 4- and 6-positions.

Reactivity of the Piperidinyl Group

The piperidinyl nitrogen is a tertiary amine and is generally unreactive towards further substitution under standard conditions. The saturated ring can undergo conformational changes, which may influence the overall shape of the molecule and its binding to biological targets.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of this compound as a key intermediate in the synthesis of marketed drugs are not prominent in the literature, its structural motifs are highly prevalent in a wide range of pharmaceuticals.[7][8] This suggests its potential as a valuable scaffold for the development of new therapeutic agents.

The 2-aminopyridine core is a well-established pharmacophore found in drugs with diverse biological activities.[9] Similarly, the piperidine ring is a privileged structure in medicinal chemistry, often incorporated to modulate physicochemical properties such as solubility and lipophilicity, and to provide a rigid framework for orienting other functional groups.[7][8]

Derivatives of this scaffold could potentially be explored for a variety of therapeutic targets, including but not limited to:

-

Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it can act as a hinge-binder in the ATP-binding site of the enzyme.[10][11]

-

Central Nervous System (CNS) Agents: The lipophilic nature of the piperidinyl group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active drugs.[12][13]

-

Antimicrobial Agents: Aminopyridine derivatives have been reported to possess antimicrobial properties.[14]

Workflow for Exploring the Medicinal Chemistry Potential:

Caption: A conceptual workflow for drug discovery starting from the this compound scaffold.

Characterization and Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is scarce in publicly accessible databases. However, based on the analysis of its structural components and data from similar compounds, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, the protons of the exocyclic amino group, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns of the pyridine protons would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five distinct carbon atoms of the pyridine ring and the three distinct carbon environments in the piperidine ring. The chemical shifts would provide information about the electronic environment of each carbon atom. For comparison, the 13C NMR spectrum of the related compound 2-(1-Piperidinyl)pyridine shows signals for the piperidine carbons in the range of 25-50 ppm and for the pyridine carbons between 110-160 ppm.[15][16]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.25 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the piperidine ring and the pyridine core.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine ring.

Safety and Handling

Conclusion

This compound is a heterocyclic compound with a rich chemical functionality that makes it an attractive building block for organic synthesis and medicinal chemistry. While detailed experimental data on this specific molecule is limited, its synthesis can be reliably achieved through nucleophilic aromatic substitution. The presence of a reactive amino group and an electron-rich pyridine ring offers multiple avenues for further chemical modification. The prevalence of its core structural motifs in a wide array of bioactive molecules underscores its potential as a valuable scaffold for the discovery of novel therapeutics. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.

References

-

Buncel, E., & Dust, J. M. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Int. J. Org. Chem., 2, 245-252. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis General Procedures. [Link]

-

Khan Academy. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

Miyazaki, T., et al. (2001). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metab. Dispos., 29(10), 1334-1339. [Link]

- Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.

-

PubChem. (n.d.). 2-(Piperazin-1-yl)pyridin-3-amine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Org. Biomol. Chem.[Link]

-

Morressier. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

- Google Patents. (n.d.). US4254129A - Piperidine derivatives.

-

Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(1-Piperidinyl)pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(1-Piperidinyl)pyridine - [13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN113429410B - Polyheterocyclic substituted pyrimidine or pyridylamine derivatives, compositions and medical uses thereof.

-

ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

- Google Patents. (n.d.). USRE47739E1 - 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones.

-

National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

- Google Patents. (n.d.). US2507631A - Pyridine and piperidine compounds and process of making same.

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US4550116A - Piperidine derivatives.

-

ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. [Link]

-

National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5028-14-8|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. youtube.com [youtube.com]

- 7. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]

- 11. USRE47739E1 - 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones - Google Patents [patents.google.com]

- 12. US4254129A - Piperidine derivatives - Google Patents [patents.google.com]

- 13. US4550116A - Piperidine derivatives - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Characterization of 2-(1-Piperidinyl)-3-pyridinamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(1-Piperidinyl)-3-pyridinamine, a heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure scientific integrity and practical utility.

Introduction

This compound (C₁₀H₁₅N₃, Molecular Weight: 177.25 g/mol ) is a substituted aminopyridine featuring a piperidinyl moiety.[1][2] The structural elucidation and purity assessment of this compound are critical for its application in any research or development setting. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure. This guide will explore the expected ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the relationship between the spectral features and the compound's chemical architecture.

The structure of this compound, with its distinct aromatic (pyridine) and aliphatic (piperidine) regions, as well as a primary amine group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is essential for confirming synthesis, identifying impurities, and studying the molecule's interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the pyridine ring, the piperidine ring, and the amino group. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for initial analysis, though deuterated dimethyl sulfoxide (DMSO-d₆) may be used to better resolve the amine protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | dd | 1H | Pyridine H-6 |

| ~6.9 - 7.0 | dd | 1H | Pyridine H-4 |

| ~6.6 - 6.7 | t | 1H | Pyridine H-5 |

| ~3.8 - 4.2 (broad) | s | 2H | -NH₂ |

| ~3.0 - 3.2 | m | 4H | Piperidine H-2', H-6' (adjacent to N) |

| ~1.6 - 1.8 | m | 4H | Piperidine H-3', H-5' |

| ~1.5 - 1.6 | m | 2H | Piperidine H-4' |

Causality of Predictions: The aromatic protons of the pyridine ring are expected in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The electron-donating amino and piperidinyl groups will influence the precise shifts. The protons on the carbons adjacent to the nitrogen of the piperidine ring (H-2', H-6') will be the most downfield of the aliphatic signals due to the inductive effect of the nitrogen atom. The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples may be necessary compared to ¹H NMR.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | Pyridine C-2 |

| ~140 - 145 | Pyridine C-6 |

| ~135 - 140 | Pyridine C-3 |

| ~120 - 125 | Pyridine C-4 |

| ~115 - 120 | Pyridine C-5 |

| ~50 - 55 | Piperidine C-2', C-6' |

| ~25 - 30 | Piperidine C-3', C-5' |

| ~23 - 27 | Piperidine C-4' |

Causality of Predictions: The pyridine carbons attached to nitrogen atoms (C-2 and C-6) are expected to be the most downfield. The carbon bearing the amino group (C-3) will also be significantly shifted. The aliphatic carbons of the piperidine ring will appear in the upfield region, with the carbons directly attached to the nitrogen (C-2', C-6') being the most deshielded among them.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is recommended.

-

Instrument Setup: Use a 100 MHz (or corresponding field for the spectrometer) ¹³C NMR probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |

| 3050 - 3000 | Weak | C-H stretch (aromatic) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1620 - 1580 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1650 - 1550 | Medium | N-H bend (scissoring) of primary amine |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine and aliphatic amine) |

Causality of Predictions: The presence of a primary amine (-NH₂) is expected to give rise to two distinct N-H stretching bands.[3][4] The C-H stretches for the aromatic pyridine ring will be at a higher wavenumber than those for the aliphatic piperidine ring. The characteristic ring stretching vibrations of the pyridine ring will be observed in the 1620-1580 cm⁻¹ region.[5] The strong C-N stretching absorptions confirm the presence of both aryl-nitrogen and alkyl-nitrogen bonds.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity |

| 177 | [M]⁺ (Molecular Ion) |

| 176 | [M-H]⁺ |

| 162 | [M-CH₃]⁺ |

| 148 | [M-C₂H₅]⁺ |

| 94 | [C₅H₄N-NH₂]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Causality of Predictions: The molecular ion peak ([M]⁺) is expected at m/z 177, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways for aminopyridines involve the loss of small alkyl fragments from the piperidine ring. Cleavage of the C-N bond between the pyridine and piperidine rings can lead to fragments corresponding to the pyridinamine moiety (m/z 94) and the piperidinyl cation (m/z 84).

Experimental Workflow: Mass Spectrometry

Caption: Mass Spectrometry Experimental Workflow.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Set the GC oven temperature program to ensure separation from any impurities.

-

Data Acquisition: Inject the sample into the GC. The separated components will enter the MS source, be ionized, and the resulting ions will be separated by the mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on established principles and data from analogous structures, serves as a reliable reference for researchers working with this compound. The detailed experimental protocols provided herein offer a self-validating system for obtaining high-quality spectral data, ensuring the scientific rigor required in research and development.

References

-

TSI Journals. Spectroscopic Investigations of 2-Aminopyridine. Available from: [Link]

-

ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available from: [Link]

-

ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Available from: [Link]

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-(1-Piperidinyl)-3-pyridinamine

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Piperidinyl)-3-pyridinamine, a heterocyclic amine of significant interest in pharmaceutical research and development. In the absence of extensive public solubility data, this document offers a dual approach for researchers. Firstly, it presents a theoretical analysis of the molecule's structural attributes—including polarity, hydrogen bonding capabilities, and molecular geometry—to predict its solubility behavior in a range of common organic solvents. Secondly, it provides a detailed, field-proven experimental protocol for the accurate determination of its solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound in various solvent systems.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a candidate molecule to a viable therapeutic agent.[1][2] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation development.[3][4] A thorough understanding of an API's solubility in various organic solvents is paramount for a multitude of processes, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental to achieving high purity and yield.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is often the first step in creating oral, topical, or parenteral dosage forms.[5]

-

Preclinical and Toxicological Studies: Consistent and reproducible dosing in in-vitro and in-vivo studies hinges on the reliable solubilization of the test compound.

This compound, with its unique combination of a pyridine ring, a piperidinyl moiety, and an amino group, presents an interesting case for solubility prediction and determination. This guide will first delve into the theoretical underpinnings of its expected solubility and then provide a robust experimental framework for its empirical measurement.

Theoretical Solubility Profile of this compound

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound offers several key features that govern its interactions with organic solvents.

Caption: Molecular Structure of this compound.

Polarity and Dipole Moment

The molecule possesses distinct polar and nonpolar regions. The pyridine ring, with its electronegative nitrogen atom, creates a dipole moment. The primary amine group (-NH2) is also highly polar and capable of strong dipole-dipole interactions. Conversely, the piperidine ring is a saturated, non-aromatic hydrocarbon moiety, contributing a significant nonpolar character to the molecule. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.

Hydrogen Bonding Capacity

Hydrogen bonding is a powerful intermolecular force that significantly influences solubility.[7] this compound has multiple sites for hydrogen bonding:

-

Hydrogen Bond Donors: The primary amine group (-NH2) has two hydrogen atoms that can act as hydrogen bond donors.

-

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the nitrogen of the primary amine group both possess lone pairs of electrons and can act as hydrogen bond acceptors. The tertiary amine of the piperidine ring is also a potential, albeit weaker, hydrogen bond acceptor.

This extensive hydrogen bonding capability predicts good solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water, as these solvents can both donate and accept hydrogen bonds.[8][9]

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility behavior of this compound in various classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The ability of these solvents to engage in extensive hydrogen bonding with the amine and pyridine functionalities will be the primary driver of solubility.[8][9] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Moderate to High | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H bonds of the primary amine. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | The nonpolar piperidine ring will have favorable van der Waals interactions with these solvents. However, the energetic penalty of disrupting the strong hydrogen bonds between the solute molecules and the poor solvation of the polar regions will likely lead to lower solubility. Dichloromethane, having a slight polarity, may show better solubility than purely nonpolar solvents like hexane. |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to provide a true measure of thermodynamic solubility.[10] This is crucial for understanding the intrinsic properties of the API, which informs downstream development activities. While higher-throughput methods exist, they often measure kinetic solubility, which can be less precise and may not reflect the true equilibrium state.[11]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Vials:

-

Accurately weigh an excess amount of this compound into each of at least three vials for each solvent to be tested. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

-

Solvent Addition:

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a consistent speed (e.g., 150 rpm) for a period sufficient to reach equilibrium. A 24 to 48-hour period is typically adequate.[12] It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow for gross sedimentation.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, taking care not to disturb the solid pellet.

-

Accurately dilute the supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method. A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[10][13] Detection can be performed at a wavelength where the compound has maximum absorbance.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Nonpolar | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| ...other solvents | ... | ... | ... | ... |

Conclusion

References

-

Amidon GL, Lennernäs H, Shah VP, Crison JR. A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharm Res. 1995;12:413–420. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Glomme A, März J, Dressman JB. Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. J Pharm Sci. 2005;94:1–16. [Link]

-

Homework.Study.com. Why do amines exhibit high solubility in water?. [Link]

-

Chemistry LibreTexts. 10.19: Solubility and Molecular Structure. [Link]

-

Manallack, D. T. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Nguyen, B. N. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

NCERT. Amines. [Link]

-

JoVE. Video: Physical Properties of Amines. [Link]

-

Quora. How does molecule shape affect solubility?. [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. [Link]

-

Shin, S. et al. Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. SETAC. [Link]

-

Lumen Learning. 15.12 Physical Properties of Amines. [Link]

-

YouTube. How To Predict Solubility Of Organic Compounds?. [Link]

-

YouTube. How Does Molecular Shape Affect Boiling Point And Solubility?. [Link]

-

Zhang, Y. et al. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate. [Link]

-

Lee, J. H. et al. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Zhang, Y. et al. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products in. AKJournals. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Bøtker, J. P. et al. Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

-

de Oliveira, A. F. et al. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Upperton. A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

-

Sharma, P. et al. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

-

Catalent. How to Choose the Right Solubilization Technology for Your API. [Link]

-

Pharmaceutical Technology. Strategic Screening for Solubility Solutions. [Link]

-

Protheragen. API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]

-

Wang, Y. et al. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]

-

Tber, A. et al. Crystal structure and Hirshfeld surface analysis of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine. PMC. [Link]

-

Tber, A. et al. Crystal structure and Hirshfeld surface analysis of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine. ResearchGate. [Link]

-

S. S. et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

-

Tan, Y. X. et al. Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. PMC. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. upperton.com [upperton.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. Video: Physical Properties of Amines [jove.com]

- 10. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. enamine.net [enamine.net]

- 12. scielo.br [scielo.br]

- 13. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Synthesis and Characterization of 2-(1-Piperidinyl)-3-pyridinamine, a Key Heterocyclic Amine Intermediate

An in-depth technical guide on the discovery and first synthesis of "2-(1-Piperidinyl)-3-pyridinamine".

Abstract: This technical guide provides a comprehensive overview of the chemical compound this compound, with a primary focus on its synthesis. While the specific historical "discovery" of this compound is not prominently documented as a singular event, its preparation is crucial for the development of various compounds in medicinal chemistry. This document outlines a well-established synthetic protocol, discusses the underlying reaction mechanisms, and provides the necessary data for its characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Chemical Identity

This compound is a disubstituted aminopyridine derivative. Its structure features a pyridine ring substituted with a primary amine group at the 3-position and a piperidinyl group at the 2-position. This arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of both a nucleophilic primary amine and a tertiary amine within the piperidine ring allows for a variety of subsequent chemical transformations.

Compound Identification:

-

IUPAC Name: 2-(piperidin-1-yl)pyridin-3-amine

-

Molecular Formula: C₁₀H₁₅N₃

-

Molecular Weight: 177.25 g/mol

-

CAS Number: 87479-51-2

| Property | Value | Source |

| IUPAC Name | 2-(piperidin-1-yl)pyridin-3-amine | PubChem |

| Molecular Formula | C₁₀H₁₅N₃ | PubChem |

| Molecular Weight | 177.25 g/mol | PubChem |

| CAS Number | 87479-51-2 | PubChem |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC=C2N | PubChem |

| InChI | InChI=1S/C10H15N3/c11-9-6-5-8-12-10(9)13-7-3-1-2-4-7/h5-6,8H,1-4,7,11H2 | PubChem |

Synthesis Pathway: A Representative Protocol

While a singular, celebrated "first synthesis" is not readily found in the literature, a common and effective method for preparing this compound involves the nucleophilic aromatic substitution (SNAr) of a halo-substituted nitropyridine, followed by the reduction of the nitro group. The following protocol is a representative example of this synthetic strategy.

The overall transformation can be visualized as a two-step process:

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 2-(Piperidin-1-yl)-3-nitropyridine

This initial step involves the reaction of 2-chloro-3-nitropyridine with piperidine. The electron-withdrawing nitro group at the 3-position activates the chloro-substituent at the 2-position towards nucleophilic attack.

Reaction Mechanism: The reaction proceeds via a classic SNAr mechanism. The piperidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The complex then collapses, expelling the chloride ion to yield the product.

Technical Guide: A Methodological Approach to the Crystal Structure Analysis of 2-(1-Piperidinyl)-3-pyridinamine

Preamble: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms, the conformation of flexible rings, and the landscape of intermolecular interactions dictate how a molecule binds to its biological target, its solubility, and its solid-state properties—all critical determinants of its therapeutic potential. 2-(1-Piperidinyl)-3-pyridinamine is a molecule of significant interest, incorporating both the ubiquitous piperidine and pyridine scaffolds, which are privileged structures in medicinal chemistry.[1][2][3] This guide provides a comprehensive, field-proven methodology for elucidating its single-crystal X-ray structure, from initial crystallization to advanced interaction analysis. It is designed not as a rigid protocol, but as a framework for critical thinking, empowering researchers to navigate the causal relationships behind each experimental choice.

Section 1: Molecular Profile of this compound

A thorough analysis begins with a complete understanding of the subject molecule. This compound is a heterocyclic compound featuring a pyridine ring substituted with a piperidinyl group at the 2-position and an amine group at the 3-position. This arrangement presents a fascinating interplay of structural features: the aromatic, electron-deficient pyridine ring; the flexible, saturated piperidine ring; a primary amine group (-NH₂) that is a potent hydrogen-bond donor; and two tertiary amine nitrogens (one on each ring) that can act as hydrogen-bond acceptors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5028-14-8 | [4][5] |

| Molecular Formula | C₁₀H₁₅N₃ | [4][5] |

| Molecular Weight | 177.25 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 42.15 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 |[4] |

These properties strongly suggest that hydrogen bonding will be a dominant force in the molecule's crystal packing, a critical hypothesis that will guide our analytical approach.

Section 2: The Crux of the Matter: Synthesis and High-Quality Crystallization

The adage "garbage in, garbage out" is nowhere more applicable than in crystallography. The entire analysis hinges on obtaining a single, well-ordered crystal of sufficient size and quality.

Synthesis Overview

The synthesis of substituted aminopyridines often involves nucleophilic aromatic substitution (SNAr) reactions. A common route could involve the reaction of a 2-halopyridin-3-amine (e.g., 2-chloro- or 2-fluoropyridin-3-amine) with piperidine, often in the presence of a base and a suitable solvent.[6][7] The resulting crude product must be rigorously purified, typically via column chromatography, to remove any impurities that could inhibit crystallization or compromise the final structural model.

Experimental Protocol: Achieving Diffractable Crystals

The goal of crystallization is to transition the molecule from a high-entropy state (in solution) to a low-entropy, highly ordered state (a crystal) slowly enough to avoid defects and twinning. The presence of both polar (amine) and non-polar (hydrocarbon backbone) regions in our molecule suggests that a solvent mixture will be most effective.

Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Begin by dissolving a small amount of purified this compound (approx. 5-10 mg) in a minimal volume (0.5 mL) of a solvent in which it is readily soluble, such as methanol or ethanol.

-

Introduction of Anti-Solvent: To this solution, slowly add a less polar "anti-solvent" in which the compound is poorly soluble, such as hexane or water, dropwise until the solution becomes faintly turbid. The turbidity indicates the solution is nearing saturation.

-

Clarification: Add a single drop of the primary solvent (methanol/ethanol) to redissolve the precipitate and render the solution clear again. This ensures the system is at the precipice of saturation, the ideal starting point for slow crystal growth.

-

Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

-

Monitoring: Observe the vial daily. High-quality crystals should appear over several days to a week. They should be clear, with well-defined facets.

Section 3: Workflow for Structural Elucidation

The journey from a physical crystal to a refined 3D structure follows a validated, multi-stage workflow. Each stage provides critical quality control checkpoints.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern. Data is collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ=0.71073 Å) and a sensitive detector. The crystal is rotated through a series of angles, and a complete sphere of diffraction data is collected.

Structure Solution and Refinement

The collected diffraction intensities are processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary molecular model. This model is then refined against the experimental data using full-matrix least-squares minimization. This iterative process adjusts atomic positions, displacement parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

Table 2: Typical Crystallographic Data and Refinement Parameters

| Parameter | Typical Value / Description | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules.[8] |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Centrosymmetric or non-centrosymmetric. |

| Temperature | 100(2) K | Minimizes atomic thermal motion. |

| Radiation | Mo Kα (λ = 0.71073 Å) | Standard for small molecule crystallography. |

| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.15 | Key indicators of model quality. |

| Goodness-of-fit (S) | ~1.0 | Indicates a good fit between model and data. |

Section 4: Predictive Analysis of the Crystal Structure

While an experimental structure is the ultimate goal, we can make robust predictions about the key structural features based on the molecule's constitution and data from analogous structures.

Molecular Conformation

-

Piperidine Ring: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.

-

Torsional Angle: The single rotatable bond between the pyridine C2 and the piperidine N1 will define the relative orientation of the two rings. This torsion angle will be influenced by steric hindrance and the formation of intermolecular contacts in the crystal lattice.

Intermolecular Interactions: The Architects of the Lattice

The crystal packing will be dominated by a network of non-covalent interactions. The primary amine is a powerful hydrogen bond donor, while the pyridine nitrogen is a strong acceptor.

-

N-H···N Hydrogen Bonding: The most significant interaction is predicted to be a hydrogen bond between the primary amine (-NH₂) of one molecule and the pyridine nitrogen (N) of a neighboring molecule.[9] This type of interaction frequently leads to the formation of infinite chains or discrete dimers, which then pack to form the larger 3D structure.

-

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of a parallel or offset ring from another molecule.[10] These interactions contribute significantly to the cohesion of the crystal.

-

C-H···π Interactions: Weaker C-H···π interactions, where C-H bonds from the piperidine ring interact with the face of a pyridine ring, may also be present, further stabilizing the crystal packing.

Table 3: Predicted Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Description |

|---|

| N-H···N(pyridine) | ~0.91 | ~2.1 - 2.3 | ~3.0 - 3.2 | ~160-175 | Primary interaction forming chains/dimers.[9] |

(Note: D = Donor atom, A = Acceptor atom. Values are typical for this type of interaction.)

Section 5: Advanced Analysis with Hirshfeld Surfaces

To move beyond a simple description of bonds and delve into the quantitative nature of intermolecular contacts, we employ Hirshfeld surface analysis. This technique provides a powerful visualization of the molecular environment.

A Hirshfeld surface is mapped onto the molecule, and the color scale indicates the nature and proximity of intermolecular contacts.

-

Red Spots: Indicate close contacts, typically strong hydrogen bonds where the atoms are closer than their van der Waals radii.

-

Blue Regions: Represent areas with longer, weaker contacts.

-

White Regions: Show contacts at approximately the van der Waals distance.

By decomposing the surface into 2D "fingerprint plots," we can quantify the percentage contribution of different types of contacts (e.g., H···H, N···H, C···H). For this compound, we would anticipate significant contributions from N···H/H···N contacts (confirming the importance of hydrogen bonding) and C···H/H···C and H···H contacts, which represent the ubiquitous van der Waals forces.[9][11]

Conclusion: From Structure to Strategy

The crystal structure analysis of this compound provides far more than a static image. It delivers a detailed blueprint of the molecule's conformational preferences and its full repertoire of intermolecular interactions. This knowledge is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the bioactive conformation helps in designing more potent analogues.

-

Polymorph Screening: Identifying the most stable solid-state form is critical for drug formulation and manufacturing.

-

Improving Physicochemical Properties: Knowledge of the crystal packing can inform strategies to modify solubility and dissolution rates.

By following a rigorous, well-reasoned experimental and analytical workflow, researchers can unlock the structural secrets of this promising molecular scaffold, paving the way for its effective application in drug discovery and development.

References

-

PubChem. 2-(Piperazin-1-yl)pyridin-3-amine | C9H14N4 | CID 10397358. [Link]

-

PrepChem.com. Synthesis of 2-(1-Methyl-4-phenyl-4-piperidinyloxy)pyridine. [Link]

-

PubChem. Piperidin-3-amine | C5H12N2 | CID 148119. [Link]

-

Organic Chemistry Portal. Synthesis of piperidines. [Link]

-

Naghiyev, F. T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 488–493. [Link]

-

Li, X. H., & Xu, J. (2012). 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2491. [Link]

-

Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 531, 235-238. [Link]

- Google Patents. SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.

-

PubChem. 2-(2-(2-(2-((4-(1-Methylpiperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)pyridin-3-yl)acetamide. [Link]

-

Abu-Zaied, M. A., et al. (2021). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 195–200. [Link]

-

Tan, Y. X., et al. (2020). Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1743–1750. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 10139-10153. [Link]

-

Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. [Link]

-

NIST. 2-Pyridinamine, 3-methyl-. [Link]

-

Hamada, Y., & Kiso, Y. (2012). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Beta-Secretase (BACE1) as a Drug Target for Alzheimer's Disease. [Link]

-

Al-Busafi, S. N., et al. (2017). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1015–1018. [Link]

-

Dhiman, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]

-

El-khateeb, M., et al. (2021). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5028-14-8|this compound|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N′-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of 2-(1-Piperidinyl)-3-pyridinamine: A Drug Discovery Perspective

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of "2-(1-Piperidinyl)-3-pyridinamine" (CAS No. 5028-14-8).[1][2] This molecule, featuring a pyridinamine scaffold linked to a piperidine ring, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Aminopyridine derivatives have been explored for a range of biological activities, making this molecule a compelling candidate for in-silico characterization.[3][4] This document outlines a multi-faceted computational workflow, from fundamental quantum chemical analysis to advanced molecular dynamics, designed to elucidate the structural, electronic, and potential pharmacodynamic properties of the title compound. Methodologies are detailed with an emphasis on the causal reasoning behind procedural choices, ensuring a scientifically rigorous and reproducible approach for researchers in computational chemistry and drug discovery.

Introduction: The Rationale for Computational Scrutiny

The molecule this compound is a heterocyclic amine with a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol .[1][2] Its structure combines the aminopyridine core, known for its role in various bioactive compounds, with the piperidine moiety, a common scaffold in pharmaceuticals that can influence solubility, lipophilicity, and receptor binding.[3] The primary goal of a theoretical and computational study is to build a detailed, atom-level understanding of this molecule's intrinsic properties before committing significant resources to laboratory synthesis and testing. This in silico approach accelerates the drug discovery process by identifying promising candidates and filtering out those with unfavorable characteristics early on.[5]

This guide will systematically detail the application of Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to construct a comprehensive profile of this compound.

Quantum Chemical Analysis: Unveiling Intrinsic Molecular Properties

The foundation of any computational analysis lies in accurately describing the molecule's electronic structure and geometry. Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency for organic molecules of this size.[6][7]

Geometric Optimization and Vibrational Analysis

The first crucial step is to determine the most stable three-dimensional conformation of the molecule.

Protocol: Geometry Optimization

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). The piperidine ring should be modeled in its low-energy chair conformation.

-

Computational Method Selection:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected. This hybrid functional has a long track record of providing reliable geometric and electronic properties for a wide range of organic molecules.[6]

-

Basis Set: 6-311++G(d,p) is chosen. This is a triple-zeta basis set that provides flexibility for valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing non-covalent interactions and lone pairs. The (d,p) polarization functions allow for anisotropy in the electron distribution, essential for accurate bond angle and dihedral angle prediction.

-

-

Execution: Perform the geometry optimization calculation using a quantum chemistry package like Gaussian or ORCA.

-

Validation (Self-Validation Check): Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactivity.[8][9] The HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept them.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron.[9]

-

Orbital Distribution: Visualizing the HOMO and LUMO isosurfaces reveals the specific atoms or regions that are the primary sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule, providing a powerful guide to its intermolecular interaction behavior.[10][11] It visualizes the regions of a molecule that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).[12]

-

Interpretation: For this compound, MEP analysis will highlight the electron-rich nitrogen atoms (especially the pyridine and amine nitrogens) as likely sites for hydrogen bonding or metal coordination.[10][12] The hydrogen atom of the amine group will be a region of positive potential. This analysis is invaluable for predicting how the molecule will orient itself within a protein's active site.[13]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, aligning with the chemist's intuitive Lewis structure model.[14][15]

-

Key Insights: NBO provides quantitative data on:

-

Natural Atomic Charges: A more robust measure of charge distribution than other methods.[15]

-

Hybridization: Determines the s- and p-character of atomic orbitals in bonds.

-

Hyperconjugative Interactions: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it can reveal the interaction energy between a nitrogen lone pair (donor) and an adjacent anti-bonding orbital (acceptor), which contributes to molecular stability.[16]

-

Table 1: Illustrative Quantum Chemical Data for this compound (Note: These are representative values for demonstration purposes.)

| Parameter | Value | Significance |

| Total Dipole Moment | 2.45 Debye | Indicates moderate polarity, influencing solubility and binding. |

| HOMO Energy | -5.8 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.9 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 eV | Suggests good kinetic stability. |

| MEP Minimum | -45 kcal/mol | Located near the pyridine nitrogen, indicating the primary site for electrophilic attack. |

| NBO Charge on N(Pyridine) | -0.65 e | Confirms the high electron density on the pyridine nitrogen. |

| NBO Charge on N(Amine) | -0.88 e | Shows the primary amine nitrogen is also a strong electron donor. |

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[17][18] The aminopyridine scaffold is present in numerous kinase inhibitors; therefore, a hypothetical docking study against a relevant kinase, such as a Cyclin-Dependent Kinase (CDK), provides a practical example.[19]

Diagram 1: General Workflow for Molecular Docking

Caption: Decision flow for analyzing MD simulation trajectory data.

In Silico ADMET Prediction: Profiling Drug-Likeness

Early prediction of a molecule's ADMET properties is vital to avoid late-stage failures in drug development. [5][20]Numerous open-access web servers (e.g., SwissADME, pkCSM) can predict these properties based on the molecule's structure. [20][21] Protocol: ADMET Prediction

-

Input: Submit the SMILES string of this compound (NC1=CC=CN=C1N2CCCCC2) to an ADMET prediction server. [1]2. Analysis: Evaluate key predicted parameters against established thresholds for oral bioavailability and drug safety.

Table 2: Illustrative ADMET Prediction for this compound (Note: These are representative values for demonstration purposes.)

| Property | Predicted Value | Acceptable Range | Implication |

| Pharmacokinetics | |||

| GI Absorption | High | High | Good potential for oral administration. [22] |

| BBB Permeant | No | No | Less likely to cause CNS side effects. |

| CYP2D6 Inhibitor | No | No | Lower risk of drug-drug interactions. |

| Physicochemical | |||

| Molecular Weight | 177.25 g/mol | < 500 | Obeys Lipinski's Rule of Five. |

| LogP (Lipophilicity) | 1.65 | < 5 | Obeys Lipinski's Rule of Five. [2] |

| H-bond Donors | 1 | ≤ 5 | Obeys Lipinski's Rule of Five. [2] |

| H-bond Acceptors | 3 | ≤ 10 | Obeys Lipinski's Rule of Five. [2] |

| Toxicity | |||